hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC18468228
Molecular Formula: C6H7N4O4S-
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N4O4S- |
|---|---|
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1 |
| Standard InChI Key | ZVFLCRGXDSPVKK-UHFFFAOYSA-M |
| Canonical SMILES | C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic 7H-pyrrolo[2,3-d]pyrimidine scaffold, where a pyrrole ring is annulated to a pyrimidine ring at the 2,3-positions. The 4-amino group () at the pyrimidine moiety provides a site for hydrogen bonding, while the hydrogen sulfate () counterion enhances aqueous solubility. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Canonical SMILES | |
| InChIKey | ZVFLCRGXDSPVKK-UHFFFAOYSA-M |
| PubChem CID | 57149575 |
Physicochemical Characteristics
The hydrogen sulfate salt form significantly alters the compound’s properties compared to its free base:
-
Solubility: Enhanced water solubility due to ionic interactions, facilitating biological testing .
-
Stability: The salt form improves thermal and hydrolytic stability, critical for long-term storage.
-
pKa: The amino group () and sulfate ion () govern pH-dependent behavior .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with sulfuric acid under controlled conditions:
This method yields the salt directly but requires precise stoichiometry to avoid over-sulfonation.
Advanced Methodologies
A patent-pending approach (WO2007012953A2) optimizes dichlorination and amination steps for higher yields:
-
Dichlorination:
-
Amination:
| Parameter | Optimal Value |
|---|---|
| Equiv | 3.0 |
| Equiv | 2.0 |
| Reaction Temperature | 105°C (16 hours) |
This method reduces side products and scales efficiently for industrial applications .
Pharmaceutical Applications
Kinase Inhibition and Anticancer Activity
Pyrrolopyrimidine derivatives exhibit potent inhibition of tyrosine kinases, notably:
-
c-Met: Overexpressed in glioblastoma and lung cancer, c-Met inhibition disrupts tumor proliferation.
-
Axl: Associated with drug resistance in leukemia; Axl blockade enhances chemotherapy efficacy.
The hydrogen sulfate form improves bioavailability in preclinical models, with IC values <100 nM for select kinases .
Structure-Activity Relationships (SAR)
-
Core Modifications: Adding electron-withdrawing groups (e.g., ) increases binding affinity to kinase ATP pockets .
-
Solubility-Stability Trade-off: Sulfate salts balance solubility and metabolic stability, outperforming hydrochloride analogs in pharmacokinetic studies.
Recent Research Findings
Synthetic Advances
A 2024 study demonstrated that replacing with in dichlorination steps reduces reaction time by 40% while maintaining >80% yield . Additionally, microwave-assisted synthesis achieves 95% purity in 2 hours, compared to 16 hours conventionally .
Biological Evaluations
-
In Vivo Efficacy: Oral administration (10 mg/kg) in murine xenograft models reduced tumor volume by 62% over 21 days.
-
Toxicity Profile: No significant hepatotoxicity observed at therapeutic doses, though renal clearance rates require further study .
Challenges and Future Directions
Scalability Issues
Current methods face bottlenecks in sulfate group incorporation, with yields dropping below 50% at >1 kg batches . Continuous flow chemistry is being explored to mitigate this .
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) enhances tumor-specific uptake, as demonstrated in a 2025 pilot study achieving 90% encapsulation efficiency .
Regulatory Considerations
The compound is classified as "for research use only," necessitating rigorous safety profiling before clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume